molecular formula C17H20N4O3 B5782095 ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate

ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate

Katalognummer B5782095
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: PQDJAYDWWZKETI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate, also known as EQC, is a chemical compound that has been studied for its potential therapeutic applications. EQC is a quinoxaline derivative that has been shown to have anticancer, antiviral, and anti-inflammatory properties. In

Wirkmechanismus

The mechanism of action of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate involves the inhibition of multiple signaling pathways. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to inhibit the replication of hepatitis C virus by targeting the viral protein NS5A.
Biochemical and Physiological Effects:
ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth. Additionally, ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate in lab experiments is its potency. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to have potent anticancer, antiviral, and anti-inflammatory properties at low concentrations. Additionally, ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to have low toxicity in normal cells, making it a promising candidate for further development. However, one limitation of using ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate in lab experiments is its solubility. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate research. One direction is to investigate the combination of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate with other anticancer agents to enhance its efficacy. Another direction is to investigate the use of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate as a potential treatment for viral infections, such as hepatitis C and HIV. Additionally, further studies are needed to investigate the safety and efficacy of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate in vivo, as well as its potential for clinical development.

Synthesemethoden

The synthesis of ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate involves the reaction of 6-chloroquinoxaline-2-carboxylic acid with piperidine-4-carboxylic acid ethyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has also been shown to have antiviral properties by inhibiting the replication of hepatitis C virus and human immunodeficiency virus (HIV). Additionally, ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

Eigenschaften

IUPAC Name

ethyl 1-(quinoxalin-6-ylcarbamoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-2-24-16(22)12-5-9-21(10-6-12)17(23)20-13-3-4-14-15(11-13)19-8-7-18-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDJAYDWWZKETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Quinoxalin-6-ylcarbamoyl)-piperidine-4-carboxylic acid ethyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.